tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Chemical Structure and Key Features The compound tert-butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate features a bicyclic pyrazolo-pyridine core fused with a tetrahydro ring system. The tert-butyl carbamate group at position 6 enhances steric protection and solubility in organic solvents, while the 3-oxo and 2-phenyl substituents contribute to its electronic and steric profile.
For example, tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 733757-89-6) is prepared using Pd(OAc)₂ and X-Phos catalysts under nitrogen atmosphere, followed by deprotection with trifluoroacetic acid (TFA) . The target compound likely employs similar strategies, with the 3-oxo group introduced via oxidation or ketone-forming steps.
Properties
IUPAC Name |
tert-butyl 3-oxo-2-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)19-10-9-13-14(11-19)18-20(15(13)21)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFMZBIMNPVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729111 | |
| Record name | tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215230-27-5 | |
| Record name | tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazolopyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
*Calculated based on analogous structures.
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- The 3-oxo group in the target compound provides a hydrogen-bond acceptor site, critical for protein-ligand interactions in drug design. In contrast, the 3-CF₃ substituent in CAS 733757-89-6 enhances metabolic stability but reduces polarity, limiting aqueous solubility .
- tert-Butyl carbamate vs. ethyl carboxylate : The tert-butyl group in the target compound offers superior steric protection and lipophilicity compared to ethyl esters in , which may improve membrane permeability .
Synthetic Challenges
- The 2-phenyl group in the target compound introduces steric hindrance during cyclization, requiring optimized catalysts (e.g., Pd(OAc)₂/X-Phos) and elevated temperatures, as seen in analogous syntheses .
- 3-Oxo introduction : Unlike the trifluoromethyl group in , which is added via nucleophilic substitution, the 3-oxo group likely requires ketone formation via oxidation of a secondary alcohol intermediate.
Crystallographic and Conformational Analysis
- Pyrazolo-pyridine derivatives often exhibit puckered ring conformations. The target compound’s tetrahydro ring system may adopt a boat or chair conformation , as analyzed using Cremer-Pople puckering coordinates .
- Hydrogen-bonding patterns in similar structures (e.g., ) suggest that the 3-oxo group participates in intermolecular interactions, influencing crystal packing and stability .
This contrasts with the 4-nitrophenyl group in , which may act as a redox-sensitive moiety.
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 1215230-27-5) is a complex organic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
| CAS Number | 1215230-27-5 |
Synthesis
The synthesis of this compound involves several methods that leverage readily available precursors. A notable method includes the reaction of substituted pyridines with appropriate reagents to form the pyrazolo[3,4-c]pyridine scaffold. The efficiency of these methods has been documented in various studies, illustrating the compound's accessibility for further research and application in drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors that play critical roles in various pathological processes. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Receptor Modulation : It can act on various receptors implicated in cancer and neurodegenerative diseases.
Biological Activities
Research indicates that tert-butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits several biological activities:
Anti-inflammatory Activity
Preliminary studies have demonstrated that this compound possesses significant anti-inflammatory properties. For example:
- In vitro Studies : The compound showed potent inhibition of COX enzymes with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .
Anticancer Potential
The compound has been evaluated for its anticancer effects in various models:
- Cell Line Studies : It has exhibited cytotoxicity against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies have indicated a reduction in tumor growth rates when treated with this compound .
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory activity of derivatives related to tert-butyl 3-oxo compounds through carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cells (MCF-7), tert-butyl 3-oxo derivatives were shown to induce apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo[3,4-c]pyridine ring have been explored to enhance potency and selectivity against targeted enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, and how can intermediates be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include cyclization of pyrazolo-pyridine precursors followed by Boc (tert-butoxycarbonyl) protection. For example, intermediates like tert-butyl 6-chloro-spiro derivatives (as in ) are synthesized via nucleophilic substitution and coupling reactions. Optimization involves adjusting reaction temperatures (e.g., 0–20°C for controlled Boc protection) and catalysts (e.g., DMAP or triethylamine for improved yields) .
Q. How is X-ray crystallography employed to confirm the structure of this compound, and what software is recommended for data refinement?
- Methodology : Single-crystal X-ray diffraction is critical for resolving stereochemistry and ring puckering. For instance, reports space group P2₁2₁2₁ and unit cell parameters (e.g., a = 8.62 Å, b = 10.23 Å, c = 14.85 Å) for a related pyrazolo-pyridine derivative. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data, even with high-resolution or twinned crystals .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks). Safety data sheets (SDS) for structurally similar compounds ( ) recommend using PPE, working under inert atmospheres (N₂/Ar), and ensuring proper ventilation due to potential respiratory or dermal toxicity.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR or IR) for this compound?
- Methodology : Discrepancies often arise from dynamic effects (e.g., ring puckering or hydrogen bonding). For example, and describe using Cremer-Pople parameters to quantify ring puckering amplitudes and graph-set analysis (e.g., R₂²(8) motifs) to map hydrogen-bonding networks. Cross-validate computational models (DFT or MD simulations) with crystallographic data to refine force fields .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystalline forms of this compound?
- Methodology : Utilize Etter’s graph-set theory ( ) to classify hydrogen bonds (e.g., intramolecular vs. intermolecular). For the pyrazolo-pyridine core, prioritize analyzing N–H···O=C interactions using crystallographic software (e.g., Mercury or Olex2). highlights a C=O bond length of 1.22 Å, which aligns with strong hydrogen-bond acceptors .
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazolo-pyridine scaffold?
- Methodology : Substituent positioning (e.g., phenyl groups at C2) influences reactivity. For oxidation or reduction (), use steric and electronic guides:
- Oxidation : Employ MnO₂ or Dess-Martin periodinane to selectively target allylic alcohols.
- Nucleophilic substitution : Activate the Boc-protected nitrogen with TFA deprotection (e.g., ) to enhance electrophilicity at C3 or C6. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity) .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection of this compound?
- Methodology : Acidic Boc removal (e.g., HCl/dioxane) can lead to ring-opening or rearrangement. For example, notes that overexposure to TFA may hydrolyze the pyrazolo ring. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
